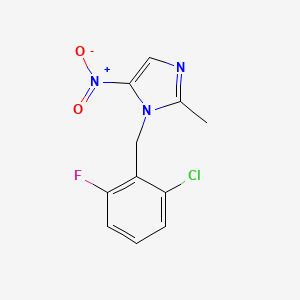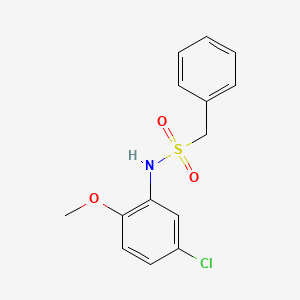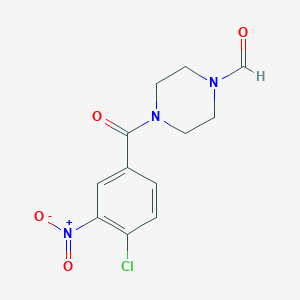
1-(2-chloro-6-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound with potential applications in scientific research. The compound is also known as CFBN or CB1954 and has been studied for its ability to selectively kill cancer cells.
Mecanismo De Acción
The mechanism of action of CFBN involves the activation of the compound by nitroreductase, which generates toxic metabolites that cause DNA damage and ultimately cell death. The selective activation of CFBN in cancer cells makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
CFBN has been shown to have a potent cytotoxic effect on cancer cells, while having minimal effects on healthy cells. The compound has been studied in various cancer models, including breast cancer, lung cancer, and glioblastoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of CFBN is its selectivity towards cancer cells, which allows for targeted cancer treatment. However, the activation of CFBN requires the presence of nitroreductase, which may limit its effectiveness in certain cancer types. Additionally, the synthesis of CFBN is complex and requires specialized equipment and expertise.
Direcciones Futuras
Several future directions for CFBN research include the development of more efficient synthesis methods, the identification of alternative activation mechanisms, and the optimization of CFBN-based cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CFBN and its potential use in combination with other cancer treatments.
Métodos De Síntesis
The synthesis of CFBN involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methyl-5-nitroimidazole in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chemical reactions to obtain pure CFBN.
Aplicaciones Científicas De Investigación
CFBN has been studied extensively for its potential use in cancer treatment. The compound is activated by an enzyme called nitroreductase, which is found in higher levels in cancer cells compared to healthy cells. Upon activation, CFBN generates toxic metabolites that selectively kill cancer cells.
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-7-14-5-11(16(17)18)15(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOKVGYYZVUPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)




![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)

![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)
